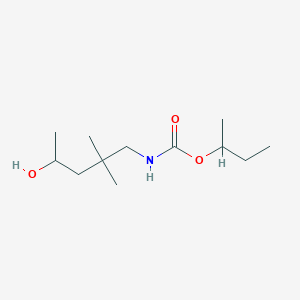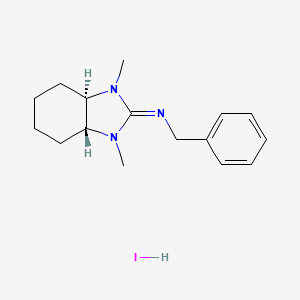
butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a butan-2-yl group and a 4-hydroxy-2,2-dimethylpentyl group attached to a carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate typically involves the reaction of butan-2-ylamine with 4-hydroxy-2,2-dimethylpentyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial production methods also incorporate purification steps, such as crystallization or distillation, to remove impurities and obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
Applications De Recherche Scientifique
Butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate: Unique due to its specific structure and functional groups.
Other Carbamates: Include compounds like methyl carbamate and ethyl carbamate, which have different alkyl groups attached to the carbamate moiety.
Uniqueness
This compound is unique due to its combination of a butan-2-yl group and a 4-hydroxy-2,2-dimethylpentyl group. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
butan-2-yl N-(4-hydroxy-2,2-dimethylpentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-6-10(3)16-11(15)13-8-12(4,5)7-9(2)14/h9-10,14H,6-8H2,1-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNQDFSDDCNQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)NCC(C)(C)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(3-Methoxyphenyl)butanoylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B7408468.png)
![tert-butyl N-[3-[(3-methyl-1,2-oxazol-5-yl)methylamino]-3-phenylpropyl]carbamate](/img/structure/B7408481.png)
![Methyl 1-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-3-(hydroxymethyl)cyclobutane-1-carboxylate](/img/structure/B7408485.png)


![6-Methyl-2-[(1-prop-2-enyltetrazol-5-yl)sulfanylmethyl]pyridin-3-ol](/img/structure/B7408516.png)
![2-[(1-Ethylimidazol-2-yl)sulfanylmethyl]-6-methylpyridin-3-ol](/img/structure/B7408521.png)
![5-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7408522.png)
![5-[[5-(4-Propan-2-ylanilino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7408531.png)
![5-(imidazo[1,2-a]pyridin-5-ylmethylsulfanyl)-N-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7408538.png)
![N-[(2-methyl-2-azabicyclo[2.1.1]hexan-1-yl)methyl]-5-nitropyridin-2-amine](/img/structure/B7408547.png)

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-hydroxy-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B7408559.png)
![N-[5-fluoro-2-hydroxy-4-(trifluoromethyl)phenyl]-2,3-dimethoxypropanamide](/img/structure/B7408569.png)
